molecular formula C25H28FN2PS B12953548 1-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3-(4-fluorophenyl)thiourea

1-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3-(4-fluorophenyl)thiourea

Cat. No.: B12953548
M. Wt: 438.5 g/mol
InChI Key: FNCBPOQHSGPBDV-YADARESESA-N
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Description

    1-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3-(4-fluorophenyl)thiourea: , often referred to as for brevity, belongs to the class of .

  • Thioureas contain a sulfur atom in the place of oxygen in the urea functional group. They exhibit diverse properties and applications due to their unique structure.
  • Compound X combines a phosphanyl group, a fluorophenyl moiety, and a thiourea scaffold, making it an interesting target for synthetic chemists and researchers.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for designing novel ligands, catalysts, and materials.

      Biology: Its phosphanyl group may interact with metal ions, making it relevant in bioinorganic chemistry.

      Medicine: Research explores its potential as an antitumor or anti-inflammatory agent.

      Industry: Applications in materials science, catalysis, and drug discovery.

  • Mechanism of Action

      Targets: Compound X likely interacts with metal centers (e.g., copper, palladium) due to its phosphanyl group.

      Pathways: It may modulate redox processes, influence enzyme activity, or participate in ligand exchange reactions.

  • Comparison with Similar Compounds

      Unique Features of Compound X:

      Similar Compounds:

    Remember that this overview provides a concise summary, and further exploration in the literature will reveal additional insights

    Properties

    Molecular Formula

    C25H28FN2PS

    Molecular Weight

    438.5 g/mol

    IUPAC Name

    1-[(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-yl]-3-(4-fluorophenyl)thiourea

    InChI

    InChI=1S/C25H28FN2PS/c1-3-19(2)24(28-25(30)27-21-16-14-20(26)15-17-21)18-29(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,19,24H,3,18H2,1-2H3,(H2,27,28,30)/t19-,24+/m0/s1

    InChI Key

    FNCBPOQHSGPBDV-YADARESESA-N

    Isomeric SMILES

    CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F

    Canonical SMILES

    CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F

    Origin of Product

    United States

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